molecular formula C26H23NO4 B2855022 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866809-42-9

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2855022
CAS No.: 866809-42-9
M. Wt: 413.473
InChI Key: RNPVADUEKHOFRB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a 4-methoxybenzoyl group at position 3, a 3-methoxyphenylmethyl moiety at position 1, and a methyl group at position 6.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-7-12-24-22(13-17)26(29)23(25(28)19-8-10-20(30-2)11-9-19)16-27(24)15-18-5-4-6-21(14-18)31-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPVADUEKHOFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one depends on its interaction with molecular targets and pathways. The methoxy and benzoyl groups can interact with specific enzymes or receptors, modulating their activity. The quinoline core can also play a role in binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent variations at positions 1, 3, and 6, which critically influence physicochemical properties and bioactivity. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Key Properties/Activities Reference
Target Compound 3-Methoxyphenylmethyl 4-Methoxybenzoyl N/A (Data not reported)
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93) Butyl 4-Methoxybenzoyl Molecular weight: 336 g/mol (m/z)
1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (94) Pentyl 4-Methoxybenzoyl Molecular weight: 350 g/mol (m/z)
3-(4-Methoxybenzoyl)-1-(4-methylbenzyl)-6-methyl-1,4-dihydroquinolin-4-one 4-Methylbenzyl 4-Methoxybenzoyl ZINC2691856 (PubChem ID)
3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one 3-Methoxyphenylmethyl 4-Ethoxybenzoyl Ethoxy group enhances lipophilicity
1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylphenylsulfonyl)-4(1H)-quinolinone 4-Chlorobenzyl 4-Isopropylphenylsulfonyl Sulfonyl group modulates electronic properties
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Methoxyphenyl Melting point: 223–225°C (ethanol)

Substituent Effects on Physicochemical Properties

  • Position 3 (C3-Substituent): Methoxy/ethoxybenzoyl groups contribute electron-donating effects, stabilizing the quinoline core. Ethoxy derivatives (e.g., ) exhibit greater lipophilicity than methoxy analogs . Sulfonyl groups (e.g., 4-isopropylphenylsulfonyl in ) enhance polarity and hydrogen-bonding capacity, altering solubility and target interaction .
  • Position 6 (C6-Methyl): Methyl groups at C6 are common in quinolone antibiotics (e.g., ciprofloxacin), where they improve metabolic stability .

Methodological Considerations for Structural Analysis

  • Crystallography:
    • Programs like SHELX () and WinGX () are widely used for small-molecule crystallography, enabling precise determination of substituent geometry and hydrogen-bonding patterns .
    • Graph set analysis () can decode intermolecular interactions, such as the role of methoxy groups in forming C–H···O bonds .
  • Chromatography:
    • TLC () and HPLC () are critical for purity assessment, particularly for isomers and byproducts arising from methoxy/ethoxy substitutions .

Biological Activity

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a compound with a complex structure featuring a quinoline core. This compound has garnered attention for its potential biological activities, including anticancer properties, due to its unique molecular characteristics. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Friedländer synthesis , where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst. The specific conditions can vary based on desired yield and purity.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CondensationAromatic aldehyde + KetoneAcid catalyst, heat
2PurificationSolvent extractionVaries by solvent

Anticancer Properties

Research indicates that compounds similar to 3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exhibit significant anticancer activity . For instance, studies on methoxybenzoyl derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action
The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the modulation of key proteins involved in cell survival and death.

Other Biological Activities

Beyond anticancer effects, there are indications that this compound may possess:

  • Antimicrobial Properties : Related compounds have demonstrated activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the cytotoxic effects of similar quinoline derivatives on melanoma cells, revealing a selective cytotoxic effect and induction of cell cycle arrest .
    • Results indicated a reduction in melanin content, suggesting potential applications in treating pigmentation disorders alongside cancer therapies.
  • Mechanistic Studies
    • Investigations into the molecular interactions of methoxybenzoyl compounds with cellular targets revealed that they could modulate enzyme activities relevant to cancer progression .

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